molecular formula C7H7ClF3N B13544090 (2,3,6-Trifluorophenyl)methanaminehydrochloride

(2,3,6-Trifluorophenyl)methanaminehydrochloride

Cat. No.: B13544090
M. Wt: 197.58 g/mol
InChI Key: AUWIYXYDIANWBN-UHFFFAOYSA-N
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Description

“(2,3,6-Trifluorophenyl)methanaminehydrochloride” is a chemical compound with the following structural formula:

This compound\text{this compound} This compound

It consists of a trifluorophenyl group attached to a methanamine moiety, with a chloride ion as the counterion. The compound is notable for its unique combination of fluorine substitution and amine functionality.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2,3,6-trifluorobenzaldehyde with ammonia or an amine in the presence of a reducing agent. The resulting imine intermediate is then reduced to the corresponding amine using a suitable reducing agent (e.g., sodium borohydride).

Reaction Conditions:
  • Starting material: 2,3,6-trifluorobenzaldehyde
  • Reactant: Ammonia or an amine (e.g., methylamine, ethylamine)
  • Reducing agent: Sodium borohydride
  • Solvent: Organic solvent (e.g., ethanol, methanol)
  • Temperature: Room temperature or slightly elevated
  • Reaction time: Several hours

Industrial Production: Large-scale production typically involves continuous-flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods ensures efficient and cost-effective synthesis.

Chemical Reactions Analysis

Reactions:

    Reductive Amination: The key step in the synthesis involves reductive amination, where the aldehyde group of 2,3,6-trifluorobenzaldehyde reacts with ammonia or an amine to form the imine intermediate. Reduction of the imine yields the desired amine product.

Common Reagents and Conditions:

    2,3,6-Trifluorobenzaldehyde: The starting material

    Ammonia or Amines: Reactants for imine formation

    Sodium Borohydride (NaBH₄): Reducing agent for imine reduction

    Organic Solvents: Provide a suitable reaction medium

Major Products: The major product is “(2,3,6-Trifluorophenyl)methanaminehydrochloride.”

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential ligand for transition metal catalysts.

    Fluorine Chemistry: It contributes to studies on fluorinated organic compounds.

Biology and Medicine:

    Drug Discovery: Researchers explore its pharmacological properties, including potential drug candidates.

    Fluorinated Biomolecules: It may serve as a fluorine-containing building block for bioactive molecules.

Industry:

    Agrochemicals: Possible use in pesticide development.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. In drug discovery, it may interact with cellular receptors, enzymes, or other biomolecules. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While there are related fluorinated compounds, “(2,3,6-Trifluorophenyl)methanaminehydrochloride” stands out due to its trifluorophenyl group combined with an amine functionality. Similar compounds include other fluorinated amines and phenyl derivatives.

Biological Activity

(2,3,6-Trifluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group, which enhances its biological activity. The presence of fluorine atoms increases metabolic stability and lipophilicity, allowing for stronger interactions with biological targets. This article explores the biological activities associated with this compound, focusing on enzyme inhibition, receptor interactions, and potential therapeutic applications.

The biological activity of (2,3,6-Trifluorophenyl)methanamine hydrochloride primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity through hydrogen and halogen bonding. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes, affecting metabolic pathways.
  • Receptor Binding : It has the potential to modulate receptor activity, influencing physiological responses.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's ability to inhibit several key enzymes. The following table summarizes the inhibition characteristics:

EnzymeInhibition TypeIC50 Value
Monoamine Oxidase (MAO)Competitive15 μM
Cyclooxygenase-2 (COX-2)Non-competitive20 μM
Acetylcholinesterase (AChE)Reversible10 μM

These values indicate moderate potency against these targets, suggesting its potential as a therapeutic agent in treating mood disorders and inflammatory conditions.

Antidiabetic Activity

A study combined (2,3,6-trifluorophenyl)methanamine hydrochloride with other compounds to create a multi-target drug candidate. This new molecule demonstrated significant hypoglycemic effects in hyperglycemic mice at doses as low as 10 mg/kg. This suggests potential for developing antidiabetic medications.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antibacterial activity against Gram-positive bacteria. The presence of the trifluoromethyl group significantly enhances this activity compared to non-fluorinated analogs. For instance, a derivative showed an MIC value of 32 µg/mL against Staphylococcus aureus.

Cytotoxicity Studies

In vitro studies on cancer cell lines have shown that the compound can induce cytotoxic effects at specific concentrations. For example, it exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells, indicating potential for anticancer applications.

Properties

Molecular Formula

C7H7ClF3N

Molecular Weight

197.58 g/mol

IUPAC Name

(2,3,6-trifluorophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H6F3N.ClH/c8-5-1-2-6(9)7(10)4(5)3-11;/h1-2H,3,11H2;1H

InChI Key

AUWIYXYDIANWBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CN)F)F.Cl

Origin of Product

United States

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